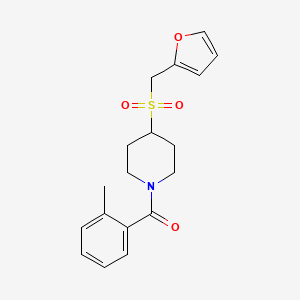
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone, also known as a sulfonamide derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring , a furan moiety , and a sulfonyl group , which contribute to its unique reactivity and biological activity. The synthesis generally involves multiple steps, including the formation of the furan ring and the introduction of the sulfonyl group to the piperidine derivative. Specific conditions such as temperature and solvents are optimized for high yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains. Studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, making them suitable candidates for further development as antibiotics .
Anticancer Properties
The sulfonamide moiety is associated with anticancer activity. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves the activation of oxidative stress pathways leading to cell death .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | Glioblastoma | Induces apoptosis via oxidative stress |
| Compound B | 8.2 | Breast Adenocarcinoma | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
The biological effects of this compound are likely mediated through its interactions with specific molecular targets:
- Enzyme Binding : The sulfonamide group can interact with the active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
- Oxidative Stress Induction : It may induce oxidative stress in cells, triggering apoptotic pathways.
Study 1: Antitumor Activity
In a recent study evaluating various sulfonamide derivatives, this compound was tested for its cytotoxic effects on cancer cell lines. Results indicated significant antiproliferative effects with an IC50 value in the nanomolar range, suggesting strong potential for cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds revealed that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the importance of structural features in enhancing antimicrobial activity .
属性
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-5-2-3-7-17(14)18(20)19-10-8-16(9-11-19)24(21,22)13-15-6-4-12-23-15/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMFRCWDFDSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














